3-[2-(Dimethylamino)ethoxy]-4-methoxybenzaldehyde
Description
3-[2-(Dimethylamino)ethoxy]-4-methoxybenzaldehyde is a benzaldehyde derivative characterized by a dimethylaminoethoxy substituent at the 3-position and a methoxy group at the 4-position of the aromatic ring. The dimethylamino group enhances solubility in polar solvents and may contribute to biological activity, while the methoxy group stabilizes the aromatic ring through electron-donating effects .
Properties
IUPAC Name |
3-[2-(dimethylamino)ethoxy]-4-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-13(2)6-7-16-12-8-10(9-14)4-5-11(12)15-3/h4-5,8-9H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJJOVPBCMBTOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C=CC(=C1)C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90610172 | |
| Record name | 3-[2-(Dimethylamino)ethoxy]-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90610172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938343-46-5 | |
| Record name | 3-[2-(Dimethylamino)ethoxy]-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90610172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
The reaction is typically conducted in dimethylformamide (DMF) under reflux conditions (120–130°C) for 6–8 hours, using potassium carbonate (K₂CO₃) as a base to deprotonate the phenolic hydroxyl group. A molar ratio of 1:1.2 (vanillin to alkylating agent) ensures complete conversion, as excess alkylating agent minimizes side reactions.
Table 1: Standard Reaction Parameters for Alkylation of Vanillin
| Parameter | Value/Detail |
|---|---|
| Solvent | DMF |
| Temperature | 120–130°C (reflux) |
| Base | K₂CO₃ (2.5 equiv) |
| Reaction Time | 6–8 hours |
| Yield | 75–85% (reported in literature) |
Mechanistic Insights
The mechanism involves two critical steps:
- Deprotonation : K₂CO₃ abstracts the proton from vanillin’s hydroxyl group, generating a phenoxide ion.
- Nucleophilic Attack : The phenoxide ion attacks the electrophilic carbon in 2-chloro-N,N-dimethylethylamine hydrochloride, displacing chloride and forming the ether linkage.
Side products may arise from over-alkylation or hydrolysis of the dimethylamino group, but these are suppressed by controlling reaction stoichiometry and avoiding aqueous conditions during the initial reaction phase.
Alternative Synthetic Approaches
While the alkylation of vanillin remains the primary route, alternative methods have been explored for specialized applications:
Reductive Amination of 3-(2-Bromoethoxy)-4-methoxybenzaldehyde
In this approach, 3-(2-bromoethoxy)-4-methoxybenzaldehyde undergoes reductive amination with dimethylamine under hydrogen gas (H₂) in the presence of a palladium catalyst. However, this method is less favored due to the instability of the bromo intermediate and lower yields (~60%) compared to the alkylation route.
Microwave-Assisted Synthesis
Recent studies have optimized the alkylation reaction using microwave irradiation, reducing the reaction time to 30–45 minutes with comparable yields (80–82%). This method enhances energy efficiency but requires specialized equipment.
Analytical Characterization
The structural elucidation of this compound relies on spectroscopic and chromatographic techniques:
Spectroscopic Data
- ¹H-NMR (400 MHz, CDCl₃) : δ 9.83 (s, 1H, CHO), 7.44 (d, J = 8.4 Hz, 1H, Ar-H), 6.93 (d, J = 8.4 Hz, 1H, Ar-H), 4.18 (t, J = 6.0 Hz, 2H, OCH₂), 3.88 (s, 3H, OCH₃), 2.67 (t, J = 6.0 Hz, 2H, NCH₂), 2.30 (s, 6H, N(CH₃)₂).
- FT-IR (KBr) : 2830 cm⁻¹ (C-H stretch, OCH₃), 1695 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C asym. stretch).
- Mass Spectrometry (EI) : m/z 223.27 [M]⁺, consistent with the molecular formula C₁₂H₁₇NO₃.
Table 2: Key Spectroscopic Identifiers
| Technique | Key Signals |
|---|---|
| ¹H-NMR | δ 9.83 (CHO), 4.18 (OCH₂) |
| FT-IR | 1695 cm⁻¹ (C=O) |
| MS | m/z 223.27 [M]⁺ |
Applications in Medicinal Chemistry
Antifungal Chalcone Derivatives
The aldehyde group in this compound facilitates Claisen-Schmidt condensations with acetophenones to form chalcones. For example, compound 4e (derived from 3,4,5-trimethoxyacetophenone) exhibited potent antifungal activity against Candida albicans at 7.6 µg/mL.
Antimicrobial Agents
Functionalization of the dimethylamino group enables the synthesis of sulfonamide derivatives, such as N-[5-bromo-3-[[3-[2-(dimethylamino)ethoxy]-4-methoxyphenyl]methoxy]pyrazin-2-yl]-4-methylbenzenesulfonamide, which shows broad-spectrum antimicrobial properties.
Industrial-Scale Challenges and Solutions
Purification Difficulties
The polar nature of this compound complicates isolation. Column chromatography (silica gel, ethyl acetate/hexane) is typically required, but recent advances suggest using countercurrent chromatography for higher purity (>98%).
Stability Considerations
The compound is hygroscopic and prone to oxidation at the aldehyde group. Storage under nitrogen at −20°C in amber vials is recommended for long-term stability.
Chemical Reactions Analysis
Aldol Condensation Reactions
The aldehyde group participates in base-catalyzed aldol condensations with ketones or active methylene compounds. For example:
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Reaction with 2,4-pentanedione : Forms conjugated chalcone derivatives under piperidine catalysis .
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Mechanism : Deprotonation of the active methylene compound forms an enolate, which attacks the aldehyde carbonyl.
Table 1: Aldol Condensation Conditions and Yields
| Partner Compound | Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 2,4-Pentanedione | Piperidine | Ethanol | Reflux | 58–75 |
| Ethyl cyanoacetate | Piperidine | Ethanol | RT | 59 |
Knoevenagel Reactions
The aldehyde undergoes Knoevenagel condensations with malononitrile or cyanoacetates to form α,β-unsaturated nitriles.
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Example : Reaction with ethyl cyanoacetate yields a styryl cyanide derivative .
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Key Step : Nucleophilic attack by the enolate of the active methylene compound, followed by dehydration.
Mechanistic Pathway :
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Deprotonation of ethyl cyanoacetate by a base (e.g., piperidine).
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Attack on the aldehyde carbonyl.
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Elimination of water to form the conjugated product.
Imine and Schiff Base Formation
The aldehyde reacts with primary amines to form Schiff bases, which are precursors for heterocycles like benzothiazoles .
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Reaction with Hydrazine : Produces hydrazones, which cyclize to form pyrazoline derivatives under acidic conditions .
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Example :
Nucleophilic Additions
The dimethylaminoethoxy group enhances electron density at the aromatic ring, directing electrophilic substitution to the ortho/para positions.
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Grignard Addition : The aldehyde reacts with organomagnesium reagents to form secondary alcohols.
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Reductive Amination : In the presence of NaBH₄/AcOH, forms β-amino sulfones via diastereoselective reduction of enamine intermediates .
Stability and Handling
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Light Sensitivity : Store in amber vials under inert gas due to potential photodegradation .
-
Purification : Requires HPLC for high-purity isolates (>95%) .
This compound’s versatility in forming carbon-carbon bonds and heterocycles makes it valuable in drug discovery and materials science. Further studies could explore its use in asymmetric catalysis or metal-organic frameworks.
Scientific Research Applications
Pharmaceutical Applications
3-[2-(Dimethylamino)ethoxy]-4-methoxybenzaldehyde has been investigated for its potential in drug development. Its derivatives exhibit various biological activities, making it a candidate for therapeutic applications.
Drug Development
- Anticancer Activity : Research indicates that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells. The dimethylamino group may enhance interaction with biological targets involved in cell proliferation.
- Antimicrobial Properties : Studies suggest that this compound may possess antimicrobial activity, potentially useful in developing new antibiotics.
Synthetic Chemistry
The compound serves as a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it suitable for producing more complex molecules.
Synthesis Pathways
- The synthesis typically involves multi-step reactions starting from simpler precursors. For example, the introduction of the dimethylamino group can be achieved through nucleophilic substitution reactions.
Biological Research
This compound is also relevant in biological studies, particularly concerning its interactions with cellular targets.
Interaction Studies
- Target Identification : Research focuses on how this compound interacts with proteins involved in signal transduction pathways. Understanding these interactions can lead to insights into its mechanism of action.
- Structure-Activity Relationship (SAR) : Comparative studies with structurally similar compounds help elucidate the relationship between chemical structure and biological activity.
Mechanism of Action
The mechanism of action of 3-[2-(Dimethylamino)ethoxy]-4-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function.
Comparison with Similar Compounds
Table 1: Substituent Comparison and Key Properties
Key Observations :
- Polarity: The dimethylaminoethoxy group in the target compound increases polarity compared to alkoxy (e.g., ethoxy, hexyloxy) or halogenated derivatives, enhancing solubility in polar solvents like DMF or methanol .
- Reactivity : Brominated derivatives (e.g., 4-[3-(Bromomethyl)benzyloxy]-3-methoxybenzaldehyde) exhibit higher electrophilicity due to the bromine atom, enabling cross-coupling reactions .
- Crystallinity : Ethoxy-methoxy derivatives (e.g., 4-Ethoxy-3-methoxybenzaldehyde) form stable crystalline structures with weak C–H⋯O interactions .
Biological Activity
3-[2-(Dimethylamino)ethoxy]-4-methoxybenzaldehyde is an organic compound with a complex structure that includes a dimethylamino group and a methoxybenzaldehyde moiety. Its molecular formula is C12H17N1O3, and it has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting key research findings, mechanisms of action, and comparative studies with similar compounds.
Structural Characteristics
The compound features:
- Benzaldehyde Core : Substituted with a methoxy group at the para position.
- Dimethylamino Group : Linked to an ethoxy chain at the ortho position.
This unique combination of functional groups is believed to contribute to its distinct biological properties.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antifungal Activity :
-
Inhibition of Protein Kinases :
- Similar compounds have shown promise in inhibiting protein kinases such as Pim-1 and Pim-2, which are implicated in cancer progression. These kinases are often overexpressed in prostate cancer and certain leukemias . The inhibition studies suggest that structural modifications can enhance potency against these targets.
-
Enzyme Inhibition :
- Compounds with similar structures have been investigated for their ability to inhibit xanthine oxidase (XO), an enzyme involved in purine metabolism. The interactions were characterized using molecular docking and spectroscopic methods, highlighting the importance of hydrogen bonding and hydrophobic interactions in the binding affinity .
The mechanisms through which this compound exerts its biological effects include:
- Targeting Specific Proteins : The dimethylamino and methoxy groups may facilitate interactions with various protein targets, altering their activity and influencing cellular pathways.
- Influencing Biochemical Pathways : Similar compounds have been shown to affect signaling pathways involved in cell proliferation and apoptosis, making them candidates for further therapeutic exploration .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is informative:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Methoxybenzaldehyde | Methoxy group at para position | Lacks dimethylamino ethoxy substituent |
| 2-Dimethylaminobenzaldehyde | Dimethylamino group present | No methoxy substitution on the benzene ring |
| N-[4-(Dimethylamino)phenyl]methanesulfonamide | Contains sulfonamide group | Different functional group affecting solubility |
| Vanillin | Aromatic aldehyde with hydroxyl group | Lacks ethoxy and dimethylamino substituents |
This table illustrates how the combination of functional groups in this compound contributes to its distinct reactivity and potential biological applications.
Case Studies
- Antifungal Efficacy :
- Cancer Research :
Q & A
Q. What in silico tools are critical for prioritizing synthetic targets?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
